4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
CAS No.: 1346598-11-5
Cat. No.: VC0195780
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346598-11-5 |
|---|---|
| Molecular Formula | C13H14ClN3O2 |
| Molecular Weight | 279.72 |
| IUPAC Name | 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19) |
| SMILES | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O |
Introduction
Chemical Identity and Structural Properties
The compound 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine represents a benzimidazole derivative with a formylpiperidine substituent. This chemical entity belongs to the broader class of benzimidazolones, which are significant in medicinal chemistry due to their versatile pharmacological properties. The molecular structure consists of a chlorinated benzimidazol-2-one moiety connected to a formylpiperidine group at the 4-position of the piperidine ring.
Basic Chemical Information
The fundamental chemical characteristics of this compound are presented in Table 1, providing essential information for identification and analysis.
Table 1: Chemical Properties of 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3O2 |
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde |
| CAS Number | 1346598-11-5 |
| European Community (EC) Number | 935-175-0 |
| UNII | YFF7LGR2XQ |
| Physical State | Solid (presumed based on structural characteristics) |
The molecular structure features a benzimidazole ring system with a chlorine substituent at the 5-position and a carbonyl group at the 2-position. This core structure is connected to a piperidine ring that bears a formyl group, creating a complex heterocyclic compound with multiple functional groups .
Structural Identifiers
For computational and database purposes, several structural identifiers have been established for this compound, facilitating its recognition in chemical databases and literature.
Table 2: Structural Identifiers for 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19) |
| InChIKey | KVXFJSQPTDUFPA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O |
These identifiers provide unique structural representations that are crucial for computational chemistry, database searches, and cross-referencing across chemical information systems .
Nomenclature and Alternative Names
The compound is recognized by various names across different chemical and pharmaceutical domains, reflecting its relevance in multiple contexts.
Systematic and Common Names
The naming of this compound follows both conventional IUPAC guidelines and pharmaceutical industry designations.
Table 3: Nomenclature of 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde |
| Common Name | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine |
| Pharmaceutical Designation | Domperidone EP Impurity B |
| Alternative Chemical Name | 1-Piperidinecarboxaldehyde, 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)- |
The multiple naming conventions used for this compound highlight its significance in both chemical and pharmaceutical contexts, particularly in relation to the quality control processes for Domperidone production .
Relationship to Domperidone
This compound is specifically identified as Domperidone EP Impurity B, indicating its importance in the quality control and manufacturing of Domperidone, a widely used antiemetic medication.
Structural Relationship
The structural similarity between 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine and Domperidone explains its classification as an impurity. Both compounds share the 5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl moiety connected to a piperidine ring. The key difference lies in the substituents on the piperidine nitrogen: a formyl group in the impurity versus a more complex 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl group in Domperidone .
Significance in Pharmaceutical Quality Control
As an identified impurity in Domperidone production, this compound plays a critical role in pharmaceutical quality assurance. The European Pharmacopoeia (EP) designation indicates that it is a recognized and controlled impurity in the official monograph for Domperidone. Monitoring and limiting this impurity is essential for ensuring the safety and efficacy of Domperidone formulations used in clinical settings .
Synthetic Pathways and Formation
Understanding the synthetic origin of this impurity is crucial for developing control strategies in pharmaceutical manufacturing.
Formation During Domperidone Synthesis
The compound likely forms as a by-product or intermediate during the synthesis of Domperidone. According to available research, Domperidone synthesis involves the coupling of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one with appropriate linkers. The impurity may form when the piperidine nitrogen undergoes formylation instead of the intended alkylation with the benzimidazolone-containing linker .
Physical and Chemical Properties
The physical and chemical properties of 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine can be inferred from its structure and chemical classification.
Solubility and Physical Properties
Based on its chemical structure featuring both polar functional groups (carbonyl, amide) and hydrophobic regions (aromatic, aliphatic), this compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Its solubility in water is expected to be limited due to the predominance of hydrophobic structural elements .
Chemical Reactivity
The compound contains several reactive functional groups:
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The formyl group on the piperidine nitrogen is susceptible to nucleophilic addition reactions
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The amide functionality in the benzimidazolone portion is relatively stable but may undergo hydrolysis under harsh conditions
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The chloro substituent on the aromatic ring can participate in various substitution reactions, particularly nucleophilic aromatic substitution under appropriate conditions
These reactive sites contribute to the compound's potential chemical transformations during synthesis or storage .
Analytical Detection and Characterization
For quality control purposes in pharmaceutical manufacturing, reliable analytical methods for detecting and quantifying this impurity are essential.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection is likely the primary method for analyzing this compound in pharmaceutical samples. Given its structural similarity to Domperidone, specialized chromatographic conditions would be necessary to achieve adequate separation .
Spectroscopic Identification
Several spectroscopic techniques can be employed for structural confirmation:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would show characteristic signals for the benzimidazolone, piperidine, and formyl groups
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Mass Spectrometry (MS): The molecular ion peak at m/z ≈ 279.7 and fragmentation pattern would provide confirmatory evidence
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups (formyl, amide) and aromatic structure would be expected
These analytical approaches collectively enable definitive identification and quantification of the compound in complex matrices .
Regulatory Status and Control
As a designated pharmaceutical impurity, this compound is subject to regulatory oversight in the context of Domperidone quality control.
European Pharmacopoeia Status
The designation "Domperidone EP Impurity B" indicates that this compound is officially recognized in the European Pharmacopoeia monograph for Domperidone. This recognition establishes specific limits and testing requirements for this impurity in pharmaceutical-grade Domperidone .
Control Strategies
Pharmaceutical manufacturers must implement various control strategies to limit this impurity in Domperidone products:
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Optimization of synthetic processes to minimize impurity formation
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Purification steps specifically designed to remove this impurity
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Analytical testing to ensure impurity levels remain below established thresholds
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Stability studies to monitor potential increases in impurity concentration during storage
These control measures are essential for maintaining pharmaceutical quality and safety standards .
Related Compounds
Several structurally related compounds share similarities with 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine, providing context for understanding its chemical and pharmaceutical significance.
Structural Analogs
The most directly related compound is Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate (CAS: 53786-46-2), which differs only in the ester group (ethyl carboxylate) in place of the formyl group. This compound has a molecular weight of 323.77 g/mol and shares many structural features with both the impurity and Domperidone itself .
Pharmaceutical Relevance
Beyond Domperidone, the structural motifs present in this compound appear in other pharmaceutically relevant molecules. The doctoral research cited in the sources mentions investigations into related compounds such as Oxatomide and Declenperone, suggesting broader applications of this chemical class in medicinal chemistry .
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